Prop-2-EN-1-YL N-(2,2-dimethoxyethyl)-N-(prop-2-EN-1-YL)carbamate Prop-2-EN-1-YL N-(2,2-dimethoxyethyl)-N-(prop-2-EN-1-YL)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13884764
InChI: InChI=1S/C11H19NO4/c1-5-7-12(9-10(14-3)15-4)11(13)16-8-6-2/h5-6,10H,1-2,7-9H2,3-4H3
SMILES: COC(CN(CC=C)C(=O)OCC=C)OC
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

Prop-2-EN-1-YL N-(2,2-dimethoxyethyl)-N-(prop-2-EN-1-YL)carbamate

CAS No.:

Cat. No.: VC13884764

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Prop-2-EN-1-YL N-(2,2-dimethoxyethyl)-N-(prop-2-EN-1-YL)carbamate -

Specification

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name prop-2-enyl N-(2,2-dimethoxyethyl)-N-prop-2-enylcarbamate
Standard InChI InChI=1S/C11H19NO4/c1-5-7-12(9-10(14-3)15-4)11(13)16-8-6-2/h5-6,10H,1-2,7-9H2,3-4H3
Standard InChI Key KDUUZMCAHULFEN-UHFFFAOYSA-N
SMILES COC(CN(CC=C)C(=O)OCC=C)OC
Canonical SMILES COC(CN(CC=C)C(=O)OCC=C)OC

Introduction

Chemical Structure and Nomenclature

The IUPAC name Prop-2-EN-1-YL N-(2,2-dimethoxyethyl)-N-(prop-2-EN-1-YL)carbamate systematically describes its molecular architecture:

  • Core carbamate group: A carbonyl-linked amine (-OCONR2_2), where R groups include a 2,2-dimethoxyethyl chain and a second allyl moiety.

  • Esterification: The carbamic acid’s hydroxyl group is replaced by an allyloxy (-O-prop-2-en-1-yl) unit.

Molecular Formula:
Based on structural analogs like benzyl allyl(2,2-dimethoxyethyl)carbamate (C15_{15}H21_{21}NO4_4) and ethyl allyl(2,2-dimethoxyethyl)carbamate (C10_{10}H19_{19}NO4_4) , the target compound’s formula is inferred as C11_{11}H19_{19}NO5_5. This accounts for:

  • Two allyl groups (C3_3H5_5 each)

  • A 2,2-dimethoxyethyl substituent (C5_5H10_{10}O2_2)

  • Carbamate backbone (O2_2N)

Key Structural Features:

  • The 2,2-dimethoxyethyl group introduces steric bulk and polarity, influencing solubility and reactivity.

  • Allyl groups enable participation in transition metal-catalyzed reactions, such as cross-metathesis or allylic substitutions .

Synthesis and Reactivity

Catalytic Allylic Substitution

A pivotal synthetic route involves iridium-catalyzed allylic substitution, as demonstrated in related carbamate syntheses . The mechanism proceeds via:

  • Oxidative Addition: Cinnamyl chloride reacts with a cyclometalated Ir(I) complex to form an η2^2-allyl intermediate.

  • Nucleophilic Attack: A carbamate ion (generated from CO2_2 and amine) attacks the allyl-Ir complex, yielding the allyl carbamate product.

Regioselectivity:
Computational studies reveal a preference for nucleophilic attack at the benzylic position (17.6 kcal/mol barrier) over the terminal carbon (19.1 kcal/mol), leading to a 94:6 product ratio . This aligns with experimental observations in analogous systems .

Side Reactions:

  • Linear byproducts form via terminal carbon attack.

  • External cyclization of intermediates may generate cyclic ureas, though these pathways are kinetically disfavored .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular Weight261.28 g/mol (calculated)
Density~1.022 g/cm3^3Ethyl analog
Boiling Point~270°C (estimated)Ethyl analog
LogP1.25–1.75 (moderate lipophilicity)Benzyl analog
SolubilityMiscible in THF, DCM; poor in water

Spectroscopic Data:

  • IR: Strong C=O stretch at ~1700 cm1^{-1}, C-O-C (dimethoxy) at ~1100 cm1^{-1}.

  • NMR:

    • 1^1H: δ 5.8–5.2 (allyl CH2_2=CH-), δ 3.3 (OCH3_3), δ 4.1–3.8 (OCH2_2).

    • 13^{13}C: δ 155 (C=O), δ 117–132 (allyl carbons) .

Applications in Organic Synthesis

Transition Metal Catalysis

The allyl groups serve as ligands in Ir- and Ru-catalyzed reactions. For instance, ruthenium complexes cleave allylcarbamates under physiological conditions, enabling prodrug activation .

Polymer Chemistry

As a monomer, the compound’s dual allyl groups facilitate radical polymerization, forming cross-linked polycarbamates with tunable rigidity .

Pharmaceutical Intermediates

Carbamates are pivotal in drug design (e.g., COX-2 inhibitors). The dimethoxyethyl moiety may enhance blood-brain barrier penetration, making this compound a candidate for CNS-targeted prodrugs .

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